![molecular formula C21H18FN3O3 B2433069 N-(4-acetamidophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005298-00-9](/img/structure/B2433069.png)
N-(4-acetamidophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
N-(4-acetamidophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its abbreviation, L-732,138, and has been found to have a variety of interesting biochemical and physiological effects.
Scientific Research Applications
Peptide Synthesis
- AITF (4-acetamidophenyl triflimide) , a crystalline stable reagent, serves as an excellent coupling agent for amidation and esterification reactions . Researchers have employed AITF to activate carboxylic acids, facilitating the synthesis of peptides, amides, and esters under mild conditions. Notably, peptide segment condensations have also been accomplished using this method. The broad substrate scope and good functional group compatibility make AITF a valuable tool in peptide synthesis strategies.
COX-2 Inhibition
- N-(4-acetamidophenyl)-Indomethacin amide (N-4AIA) is a potent and selective reversible inhibitor of cyclooxygenase-2 (COX-2) . COX-2 plays a crucial role in inflammation and pain. By inhibiting COX-2, this compound may have applications in managing inflammatory conditions, pain relief, and potentially even cancer therapy.
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-14(26)23-17-7-9-18(10-8-17)24-20(27)19-6-3-11-25(21(19)28)13-15-4-2-5-16(22)12-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFOMXCKKNFUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
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